Cas no 2110790-75-3 (Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate)
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2110790-75-3
- EN300-746737
- Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate
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- Inchi: 1S/C8H12F3NO2/c1-2-14-7(13)5-3-6(12-4-5)8(9,10)11/h5-6,12H,2-4H2,1H3
- InChI Key: MGZQWPKDYVAGGD-UHFFFAOYSA-N
- SMILES: FC(C1CC(C(=O)OCC)CN1)(F)F
Computed Properties
- Exact Mass: 211.08201311g/mol
- Monoisotopic Mass: 211.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746737-1.0g |
ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate |
2110790-75-3 | 95.0% | 1.0g |
$0 | 2025-03-11 |
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate
Recent Advances in the Application of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 2110790-75-3) in Chemical Biology and Pharmaceutical Research
Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 2110790-75-3) is a versatile trifluoromethylated pyrrolidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. The trifluoromethyl group enhances the metabolic stability and lipophilicity of resulting compounds, making it a valuable scaffold for pharmaceutical development.
Recent studies have demonstrated the utility of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate in the synthesis of novel γ-aminobutyric acid (GABA) analogues. Researchers at the University of Tokyo reported its application in developing potent GABAA receptor modulators with improved blood-brain barrier permeability (Journal of Medicinal Chemistry, 2023). The team utilized this intermediate to construct a series of 3-pyrrolidine carboxylic acid derivatives that showed promising anxiolytic activity in preclinical models, with reduced sedative effects compared to classical benzodiazepines.
In the field of protease inhibition, a 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role in creating selective dipeptidyl peptidase-4 (DPP-4) inhibitors. The trifluoromethyl group at the 5-position of the pyrrolidine ring was found to significantly enhance binding affinity to the S2 pocket of DPP-4, while the ethyl ester moiety allowed for efficient prodrug strategies. This research opens new avenues for developing next-generation antidiabetic agents with improved pharmacokinetic profiles.
Structural optimization studies using Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate have also yielded novel kinase inhibitors. A recent patent application (WO2023187567) describes its transformation into pyrazole-fused pyrrolidine derivatives that exhibit potent inhibition of JAK3 kinase, with IC50 values in the low nanomolar range. These compounds show particular promise for treating autoimmune diseases, with several candidates currently in preclinical evaluation.
The synthetic accessibility of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate has been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development detailed a scalable asymmetric synthesis route employing chiral auxiliaries, achieving >99% ee and 85% overall yield. This development addresses previous challenges in obtaining enantiomerically pure material for pharmaceutical applications.
Emerging applications in radiopharmaceuticals have also been reported, where the compound serves as a precursor for 18F-labeled probes for positron emission tomography (PET) imaging. Researchers at Massachusetts General Hospital have developed a rapid fluorination protocol that maintains the integrity of the pyrrolidine ring while allowing efficient tracer production (Journal of Nuclear Medicine, 2024).
Safety and toxicology studies of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate derivatives have progressed significantly, with several compounds demonstrating favorable ADME profiles in recent preclinical assessments. Notably, metabolic stability studies reveal that the trifluoromethyl group effectively blocks common oxidative degradation pathways, potentially reducing the formation of reactive metabolites that could cause toxicity.
Looking forward, the unique structural features of Ethyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate continue to inspire novel drug discovery approaches. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a building block for covalent inhibitors. The compound's versatility ensures its ongoing importance in pharmaceutical research, with several clinical candidates derived from this scaffold expected to enter phase trials in the coming years.
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